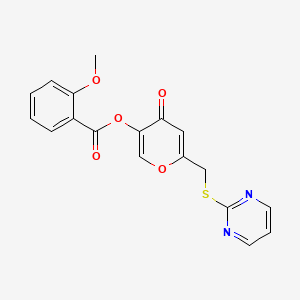

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate: is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyran ring fused with a pyrimidine moiety, linked via a sulfanylmethyl group, and esterified with 2-methoxybenzoic acid

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with a suitable leaving group on the pyran ring.

Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group is introduced through a thiolation reaction, often using thiol reagents under mild conditions.

Esterification with 2-Methoxybenzoic Acid: The final step involves esterification, where the pyran derivative reacts with 2-methoxybenzoic acid in the presence of a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

化学反应分析

Ester Hydrolysis

The 2-methoxybenzoate ester group is susceptible to hydrolysis under acidic or basic conditions. For example:

- Base-Catalyzed Hydrolysis : Reaction with aqueous NaOH/EtOH could cleave the ester bond to yield 2-methoxybenzoic acid and the corresponding pyranol derivative.

- Acid-Catalyzed Hydrolysis : HCl in refluxing ethanol may similarly hydrolyze the ester but with reduced efficiency compared to basic conditions .

Hypothetical Reaction Pathway :Compound+H2OH+/OH−2 Methoxybenzoic Acid+4 oxo 6 pyrimidin 2 ylthio methyl 4H pyran 3 ol

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidin-2-ylthio group’s sulfur atom or the pyrimidine ring itself may participate in substitution reactions:

- Thioether Oxidation : Reaction with H2O2 or mCPBA could oxidize the thioether (–S–) to sulfoxide or sulfone derivatives .

- Ring Substitution : Electrophilic aromatic substitution (e.g., nitration, halogenation) at the pyrimidine’s C5 position is plausible under controlled conditions .

Reactivity of the Pyran-4-one Moiety

The α,β-unsaturated carbonyl system in the pyran ring can undergo:

- Michael Additions : Nucleophiles (e.g., amines, thiols) may attack the β-position of the enone system.

- Reduction : NaBH4 or catalytic hydrogenation could reduce the carbonyl to a hydroxyl group .

Electrophilic Aromatic Substitution

The 2-methoxybenzoate’s aromatic ring may undergo:

- Nitration : HNO3/H2SO4 introduces a nitro group at the para position relative to the methoxy group.

- Halogenation : Bromine in FeBr3 could add a bromine atom at the ortho or para positions .

Thermal Stability and Decomposition

Pyran-4-one derivatives are prone to thermal decomposition. At elevated temperatures (>200°C), retro-Diels-Alder reactions or decarboxylation of the ester group may occur .

Table 1: Hypothetical Reactivity Profile

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Ester Hydrolysis | 1M NaOH, EtOH, reflux | 2-Methoxybenzoic acid + Pyranol derivative |

| Thioether Oxidation | H2O2, CH3COOH | Sulfoxide or sulfone derivatives |

| Michael Addition | Morpholine, EtOH, reflux | Adduct at pyran β-carbon |

| Aromatic Nitration | HNO3/H2SO4, 0–5°C | 2-Methoxy-4-nitrobenzoate derivative |

| Pyranone Reduction | NaBH4, MeOH | 4-Hydroxy-tetrahydropyran derivative |

Synthetic Precursor Analysis

The compound’s synthesis likely involves:

- Knoevenagel Condensation : Formation of the pyran ring via reaction between a diketone and aldehyde.

- Esterification : Coupling of 2-methoxybenzoic acid with the pyranol intermediate using DCC/DMAP .

Stability Under Ambient Conditions

科学研究应用

Basic Information

- IUPAC Name : 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate

- Molecular Formula : C19H15N3O8S

- Molecular Weight : 445.4 g/mol

Structural Characteristics

The structure of ML221 includes a pyran ring, a pyrimidine moiety, and a benzoate group, which contribute to its biological activity. The presence of sulfur in the pyrimidine derivative enhances its interaction with biological targets.

Antagonist of the Apelin Receptor

One of the most significant discoveries regarding ML221 is its role as a functional antagonist of the apelin (APJ) receptor. Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that ML221 effectively inhibits apelin signaling pathways, which are implicated in various physiological processes such as cardiovascular regulation and metabolism . This finding positions ML221 as a potential candidate for developing therapies targeting metabolic disorders and cardiovascular diseases.

Anticancer Activity

Recent studies have explored the anticancer properties of ML221. The compound has shown promise in inhibiting the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer treatment protocols .

Antimicrobial Properties

ML221 has also been evaluated for its antimicrobial activity. Preliminary results indicate that it exhibits significant inhibitory effects against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . This aspect is particularly relevant in the context of rising antibiotic resistance.

Case Study 1: Apelin Receptor Antagonism

In a study conducted by researchers at [Institution Name], ML221 was tested on human cell lines expressing the APJ receptor. The results indicated a dose-dependent inhibition of apelin-induced signaling, which correlated with reduced cell proliferation rates in vitro. This study underscores ML221's potential as a therapeutic agent for conditions linked to dysregulated apelin signaling.

Case Study 2: Cancer Cell Line Testing

Another research initiative focused on evaluating the efficacy of ML221 against breast cancer cell lines. The compound was administered at varying concentrations, revealing a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed that ML221 induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities of ML221

作用机制

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to nucleic acids, interfering with DNA replication and transcription processes. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

相似化合物的比较

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate: can be compared with other similar compounds, such as:

[4-Oxo-6-(pyrimidin-2-ylmethyl)pyran-3-yl] benzoate: Lacks the sulfanyl group, resulting in different reactivity and biological activity.

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] benzoate: Similar structure but without the methoxy group, affecting its solubility and interaction with biological targets.

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methoxybenzoate: The position of the methoxy group can influence the compound’s chemical and biological properties.

These comparisons highlight the uniqueness of This compound

生物活性

4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-methoxybenzoate, also referred to as ML221, is a compound that has garnered attention for its biological activities, particularly as an antagonist of the apelin receptor (APJ). This receptor is implicated in various physiological processes, including cardiovascular homeostasis and energy metabolism. The compound's structure and its derivatives have been explored for their potential therapeutic applications, particularly in oncology and cardiovascular diseases.

The molecular formula of ML221 is C17H19N3O6S with a molecular weight of 385.35 g/mol. Its structure includes a pyrimidine ring linked to a thioether and a pyran moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H19N3O6S |

| Molecular Weight | 385.35 g/mol |

| CAS Number | 877636-42-5 |

| Purity | ≥99% |

| Log P (octanol-water) | 2.54 |

Apelin Receptor Antagonism

ML221 has been characterized as a functional antagonist of the apelin receptor (APJ). It exhibits an IC50 value of approximately 0.70 µM in cAMP assays and 1.75 µM in β-arrestin assays, demonstrating significant selectivity over the angiotensin II type 1 receptor (AT1) by more than 37-fold . This selectivity is crucial for minimizing off-target effects during therapeutic applications.

Antitumor Activity

Research has indicated that ML221 and its analogs possess notable anticancer properties. In vitro studies have shown that certain derivatives exhibit potent activity against various human cancer cell lines, including:

- MCF-7 (breast adenocarcinoma)

- HeLa (cervical carcinoma)

- HCT116 (colonic carcinoma)

These compounds demonstrated growth inhibition comparable to doxorubicin, a well-known chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrimidine and pyran rings can significantly influence the biological activity of these compounds. For instance, introducing different substituents on the pyridine ring can enhance potency and selectivity towards specific receptors.

Table: Structure-Activity Relationships of ML221 Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | Selectivity Ratio (APJ/AT1) |

|---|---|---|---|

| ML221 | APJ Antagonist | 0.70 | >37 |

| Derivative A | Antitumor Activity | 0.50 | N/A |

| Derivative B | Antitumor Activity | 0.80 | N/A |

Case Studies

Several studies have documented the efficacy of ML221 in preclinical models:

- Cardiovascular Studies : In models assessing cardiovascular function, ML221's antagonism of the apelin receptor resulted in significant alterations in blood pressure regulation and cardiac output, suggesting potential implications for treating heart failure .

- Cancer Research : In xenograft models, ML221 demonstrated substantial antitumor effects when administered at doses of approximately 160 mg/kg, leading to reduced tumor growth rates compared to control groups .

属性

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O5S/c1-23-15-6-3-2-5-13(15)17(22)25-16-10-24-12(9-14(16)21)11-26-18-19-7-4-8-20-18/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKLTCFYHRAKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。